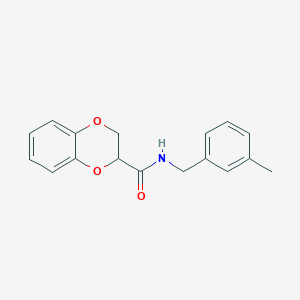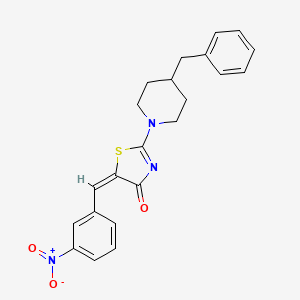
2-(4-benzyl-1-piperidinyl)-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
2-(4-benzyl-1-piperidinyl)-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one, also known as BNIT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. BNIT has been found to exhibit a broad range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-1-piperidinyl)-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and viral replication. This compound has been found to inhibit the activity of several enzymes involved in these pathways, including protein kinases and phosphatases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral effects, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its antitumor activity by preventing the growth and spread of cancer cells. This compound has also been found to have antioxidant activity, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-benzyl-1-piperidinyl)-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its broad range of biological activities, making it a promising candidate for the development of new therapeutics. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-benzyl-1-piperidinyl)-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other therapeutics to enhance its antitumor, anti-inflammatory, and antiviral effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective therapeutics.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperidinyl)-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a broad range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
(5E)-2-(4-benzylpiperidin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-21-20(15-18-7-4-8-19(14-18)25(27)28)29-22(23-21)24-11-9-17(10-12-24)13-16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVKNTUJVZKDK-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4690680.png)
![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)
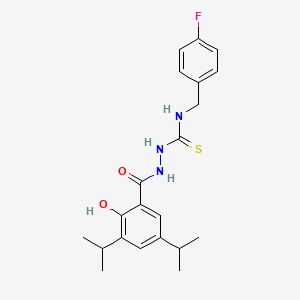
![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)

![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)
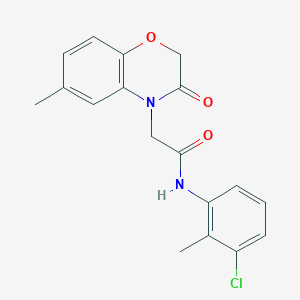
![N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)
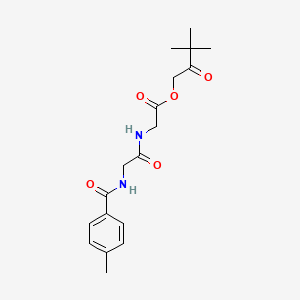
![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)
![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)
![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4690759.png)

